molecular formula C16H9FN2OS B3869040 2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B3869040
M. Wt: 296.3 g/mol
InChI Key: IDDRPJVNJXCJFA-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This compound is also known as FB-TZBI and is a member of the thiazolo[3,2-a]benzimidazole family. FB-TZBI has shown promising results in pre-clinical studies and has the potential to be developed as a drug candidate.

Mechanism of Action

FB-TZBI exerts its pharmacological effects by modulating various molecular targets in the cell. One of the main targets of FB-TZBI is the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer cell growth. FB-TZBI inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. FB-TZBI also inhibits the activity of various enzymes, including COX-2 and MMP-9, which are involved in the progression of cancer and inflammation.
Biochemical and physiological effects:
FB-TZBI has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that FB-TZBI inhibits the proliferation and migration of cancer cells, reduces the production of pro-inflammatory cytokines, and protects neurons against oxidative stress. In vivo studies have shown that FB-TZBI reduces tumor growth in mouse models of breast cancer and lung cancer, reduces inflammation in mouse models of colitis, and improves cognitive function in mouse models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

FB-TZBI has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. FB-TZBI is also relatively inexpensive compared to other compounds used in medicinal chemistry research. However, one of the limitations of FB-TZBI is that it has poor solubility in water, which can make it difficult to use in certain assays.

Future Directions

FB-TZBI has shown promising results in pre-clinical studies, and there are several future directions for research. One area of research is to optimize the pharmacokinetic properties of FB-TZBI to improve its bioavailability and reduce its toxicity. Another area of research is to investigate the potential of FB-TZBI in combination therapy with other drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the molecular targets of FB-TZBI and its mechanism of action in different disease models.

Scientific Research Applications

FB-TZBI has been extensively studied for its potential applications in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, FB-TZBI has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In inflammation research, FB-TZBI has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases. In neurodegenerative disease research, FB-TZBI has been shown to protect neurons against oxidative stress and reduce the accumulation of amyloid-beta, which is a hallmark of Alzheimer's disease.

properties

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2OS/c17-11-5-3-4-10(8-11)9-14-15(20)19-13-7-2-1-6-12(13)18-16(19)21-14/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDRPJVNJXCJFA-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)F)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)F)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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